
Bmlf1 (280 C288)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMLF1 (280-288) is a peptide derived from the Epstein-Barr virus (EBV) lytic protein BMLF1. This peptide, with the sequence GLCTLVAML, is recognized by CD8+ T-cells and is presented by the MHC class I HLA-A*0201 allele . It plays a significant role in the immune response against EBV, making it a valuable target for research in immunology and virology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BMLF1 (280-288) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is carried out under controlled conditions to ensure the correct sequence and structure of the peptide .
Industrial Production Methods
While specific industrial production methods for BMLF1 (280-288) are not widely documented, the general approach involves large-scale SPPS. This method allows for the efficient production of high-purity peptides, which are then purified using high-performance liquid chromatography (HPLC) and lyophilized for storage .
Analyse Chemischer Reaktionen
Types of Reactions
BMLF1 (280-288) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions used in peptide synthesis .
Common Reagents and Conditions
The synthesis of BMLF1 (280-288) involves the use of protected amino acids, coupling reagents like HBTU or DIC, and deprotection reagents such as TFA. The peptide is synthesized on a solid resin, and the final product is cleaved from the resin and purified .
Major Products Formed
The major product formed from the synthesis of BMLF1 (280-288) is the peptide itself, with a sequence of GLCTLVAML. The purity of the peptide is typically greater than 95%, ensuring its suitability for research applications .
Wissenschaftliche Forschungsanwendungen
BMLF1 (280-288) has several important applications in scientific research:
Wirkmechanismus
BMLF1 (280-288) exerts its effects by being presented on the surface of infected cells by the MHC class I HLA-A*0201 molecule. This presentation allows CD8+ T-cells to recognize and target the infected cells for destruction. The peptide triggers the activation of CD8+ T-cells, leading to the release of cytotoxic molecules that kill the infected cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BZLF1 (190-197): Another peptide derived from the EBV lytic protein BZLF1, recognized by CD8+ T-cells.
EBNA3A (325-333): A peptide from the EBV nuclear antigen 3A, also presented by MHC class I molecules.
Uniqueness
BMLF1 (280-288) is unique due to its high immunogenicity and its specific recognition by CD8+ T-cells in the context of HLA-A*0201. This makes it a valuable tool for studying the immune response to EBV and developing targeted therapies .
Eigenschaften
Molekularformel |
C40H73N9O11S2 |
|---|---|
Molekulargewicht |
920.2 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C40H73N9O11S2/c1-19(2)14-26(43-30(51)17-41)35(54)47-29(18-61)37(56)49-32(24(10)50)39(58)45-27(15-20(3)4)36(55)48-31(22(7)8)38(57)42-23(9)33(52)44-25(12-13-62-11)34(53)46-28(40(59)60)16-21(5)6/h19-29,31-32,50,61H,12-18,41H2,1-11H3,(H,42,57)(H,43,51)(H,44,52)(H,45,58)(H,46,53)(H,47,54)(H,48,55)(H,49,56)(H,59,60)/t23-,24+,25-,26-,27-,28-,29-,31-,32-/m0/s1 |
InChI-Schlüssel |
ZLGNCCWHORFLBD-MALYJANWSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)CN)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Pyridinecarboxamide, 6-chloro-N-[4-[[[2-(methylamino)-4-quinazolinyl]amino]methyl]phenyl]-](/img/structure/B12382759.png)

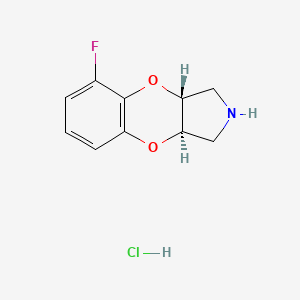
![(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide](/img/structure/B12382782.png)
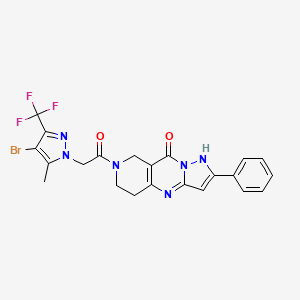
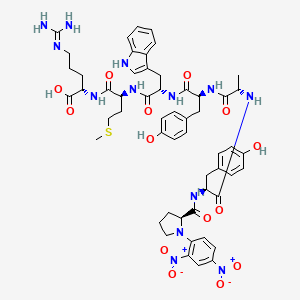
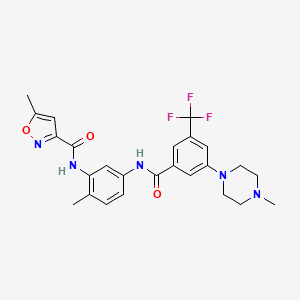
![2-(5-cyclopropyl-11-morpholin-4-yl-7-oxo-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-8-yl)-N-(5-fluoropyridin-2-yl)acetamide](/img/structure/B12382814.png)
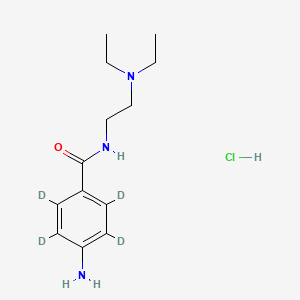

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)
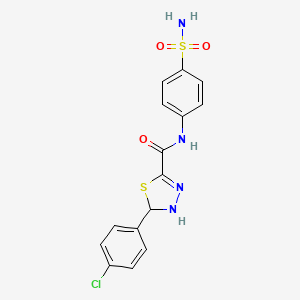
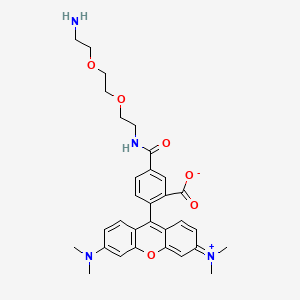
![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)
